An In-depth Technical Guide to 4-Methylumbelliferyl-β-D-galactopyranoside
An In-depth Technical Guide to 4-Methylumbelliferyl-β-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG), a widely used fluorogenic substrate for the detection of β-galactosidase activity. This document details its chemical and physical properties, experimental protocols for its use, and its applications in research and drug development.
Core Concepts and Properties
4-Methylumbelliferyl-β-D-galactopyranoside is a derivative of coumarin, a class of organic compounds known for their fluorescent properties.[1][2] In its glycosidically bound form, 4-MUG is essentially non-fluorescent. However, upon enzymatic cleavage by β-galactosidase, it releases the highly fluorescent product 4-methylumbelliferone (4-MU).[3][4] This property makes it an exceptionally sensitive substrate for quantifying β-galactosidase activity.[4]
Chemical and Physical Properties of 4-Methylumbelliferyl-β-D-galactopyranoside
The key chemical and physical characteristics of 4-MUG are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one[2] |
| Synonyms | 4-MUG, MUGal, 4-Methylumbelliferyl-β-D-galactoside[5][6] |
| CAS Number | 6160-78-7[2] |
| Molecular Formula | C₁₆H₁₈O₈[2] |
| Molecular Weight | 338.31 g/mol [2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (up to 115 mg/mL, slowly), DMF (12 mg/mL), and pyridine (10 mg/mL). Sparingly soluble in water (0.21 mg/mL at 24°C). |
| Storage | Store at -20°C, protected from light.[7][8] Stock solutions in DMSO can be stored at -20°C for at least one month, or at -80°C for up to six months.[1] |
Fluorescent Properties of the Hydrolysis Product: 4-Methylumbelliferone (4-MU)
The utility of 4-MUG as a substrate is entirely dependent on the fluorescent properties of its cleavage product, 4-methylumbelliferone. The fluorescence of 4-MU is highly pH-dependent, with its intensity significantly increasing at alkaline pH.[9][10]
| Property | Value |
| Excitation Maximum (λex) | pH-dependent: ~330 nm at pH 4.6, ~370 nm at pH 7.4, and ~385 nm at pH 10.4.[5][11] A commonly used excitation wavelength is 365 nm.[3][4] |
| Emission Maximum (λem) | Between 445-454 nm.[5][11] A typical emission wavelength for measurement is 455-460 nm.[3][4] |
| Optimal pH for Fluorescence | Maximum fluorescence intensity is observed at a pH greater than 10.[9] |
| Appearance | Colorless at neutral pH, exhibits blue fluorescence at alkaline pH.[9] |
Mechanism of Action: Enzymatic Hydrolysis
The fundamental principle of a 4-MUG-based assay is the enzymatic hydrolysis of the substrate by β-galactosidase. This reaction cleaves the β-glycosidic bond, separating the galactose moiety from the fluorescent 4-methylumbelliferone.
Caption: Enzymatic hydrolysis of 4-MUG by β-galactosidase.
Experimental Protocols
This section provides a detailed methodology for a standard fluorometric β-galactosidase assay using 4-MUG in a 96-well plate format, suitable for cell lysates.
Reagent Preparation
-
Lysis Buffer (1X): A common lysis buffer consists of 25 mM HEPES (pH 7.4) with 2.5 mM CHAPS. Prepare a 5X stock and dilute with deionized water before use.[12] Alternatively, other standard cell lysis buffers compatible with enzymatic assays can be used.
-
Assay Buffer (2X): 200 mM sodium phosphate buffer (pH 7.3), 2 mM MgCl₂, and 100 mM β-mercaptoethanol.[12] The optimal pH for the enzymatic reaction may vary depending on the source of the β-galactosidase and should be optimized accordingly.
-
4-MUG Stock Solution (34 mM): Dissolve 11.4 mg of 4-MUG in 1 mL of DMSO.[12] Store aliquots at -20°C or -80°C, protected from light.[1]
-
Assay Substrate Solution: Immediately before use, dilute the 4-MUG stock solution into the 2X Assay Buffer. For example, add 25 µL of 34 mM 4-MUG stock solution to 0.5 mL of 2X Assay Buffer.[12] This results in a final concentration of approximately 0.85 mM 4-MUG in the reaction mixture.
-
Stop Solution (1X): 0.2 M Glycine-NaOH, pH 10.7 or 1 M Sodium Carbonate.[12][13] Prepare from a concentrated stock and store at room temperature.
-
4-MU Standard Stock Solution (1 mM): Dissolve 2.0 mg of 4-methylumbelliferone in 10 mL of deionized water.[12] This will be used to generate a standard curve.
Experimental Workflow
The following diagram outlines the key steps in a typical β-galactosidase assay using 4-MUG.
Caption: A typical workflow for a fluorometric enzyme assay.
Assay Procedure
-
Prepare 4-MU Standard Curve:
-
Perform serial dilutions of the 1 mM 4-MU standard stock solution in lysis buffer to obtain concentrations ranging from 0 to 100 nM.
-
Add 100 µL of each standard dilution to separate wells of a black, clear-bottom 96-well plate.
-
Add 100 µL of the stop solution to each standard well.
-
-
Prepare Samples and Controls:
-
Add 20-50 µL of cell lysate per well. Include a "no enzyme" control containing only lysis buffer.
-
Adjust the volume in each well to 100 µL with 1X Lysis Buffer.
-
-
Initiate the Reaction:
-
Add 100 µL of the freshly prepared Assay Substrate Solution to each sample and control well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stop the Reaction:
-
Add 100 µL of Stop Solution to each sample and control well. This will halt the enzymatic reaction and raise the pH to maximize the fluorescence of the 4-MU product.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a plate reader with excitation set to ~365 nm and emission to ~455 nm.[12]
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line.
-
Calculate 4-MU Produced: Use the standard curve equation to convert the fluorescence readings of your samples into the concentration or amount of 4-MU produced.
-
Determine Enzyme Activity: Calculate the β-galactosidase activity, typically expressed as pmol of 4-MU produced per minute per mg of total protein in the lysate.
Applications in Research and Drug Development
The high sensitivity and reliability of the 4-MUG assay have made it a valuable tool in various scientific disciplines.
Reporter Gene Assays
β-galactosidase, encoded by the lacZ gene, is a common reporter gene used in molecular biology to study gene expression.[14][15] In these assays, the lacZ gene is placed under the control of a promoter or regulatory element of interest. The level of β-galactosidase activity, as measured by the hydrolysis of 4-MUG, directly correlates with the transcriptional activity of the promoter.[15] This application is crucial for:
-
Promoter and enhancer analysis.[14]
-
Studying the effects of transcription factors.
-
Monitoring transfection efficiency.[14]
Drug Discovery and High-Throughput Screening
In the context of drug development, reporter gene assays are essential for identifying and characterizing new therapeutic compounds.[16] The 4-MUG assay can be adapted for high-throughput screening (HTS) to identify small molecules that modulate the expression of a target gene.[15] By linking a promoter of interest to the lacZ gene, researchers can screen large compound libraries for molecules that either activate or inhibit gene expression, which is indicated by a change in fluorescence.[16] This approach is valuable for:
-
Identifying novel drug candidates.
-
Elucidating the mechanism of action of known drugs.
-
Assessing the pharmacodynamics of a compound.[16]
Microbiology and Diagnostics
4-MUG is also used in microbiology for the rapid detection of coliform bacteria, such as E. coli, which produce β-galactosidase.[17] Furthermore, assays based on 4-MUG and its derivatives are employed in the diagnosis of certain lysosomal storage diseases, such as GM1 gangliosidosis and Morquio B disease, which are characterized by deficient acid β-galactosidase activity.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methylumbelliferyl beta-D-galactopyranoside | C16H18O8 | CID 93577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. goldbio.com [goldbio.com]
- 8. 4-Methylumbelliferyl-beta-D-galactopyranoside [gbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta-galactosidase assay and LacZ vectors [takarabio.com]
- 15. β-Galactosidase Assay: Scientific Insights and Industrial Applications - Amerigo Scientific [amerigoscientific.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Glycosynth - 4-Methylumbelliferyl beta-D-galactopyranoside [glycosynth.co.uk]
